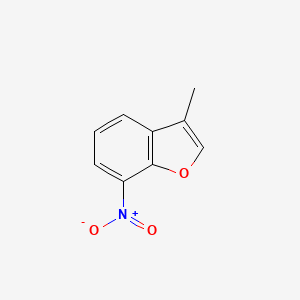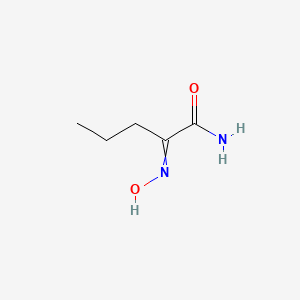![molecular formula C12H13F2NO4 B13702942 Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(Difluoromethyl)-3-methoxyaniline with an appropriate acylating agent to form the benzamido intermediate.
Esterification: The benzamido intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(Trifluoromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Chloromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Methoxymethyl)-3-methoxybenzamido]acetate
Uniqueness
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced metabolic stability and bioavailability compared to its analogs.
Propriétés
Formule moléculaire |
C12H13F2NO4 |
|---|---|
Poids moléculaire |
273.23 g/mol |
Nom IUPAC |
methyl 2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-9-5-7(3-4-8(9)11(13)14)12(17)15-6-10(16)19-2/h3-5,11H,6H2,1-2H3,(H,15,17) |
Clé InChI |
USZGZNHXSAIGOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


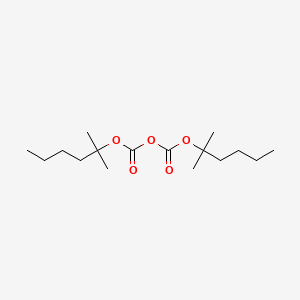
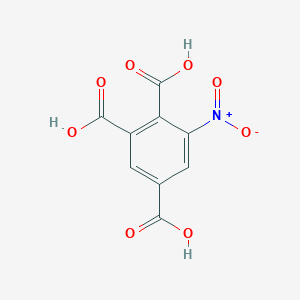
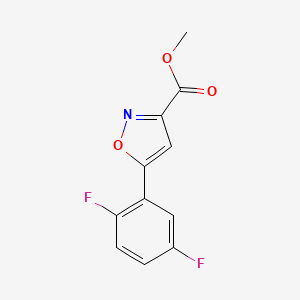
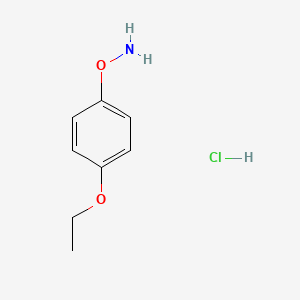
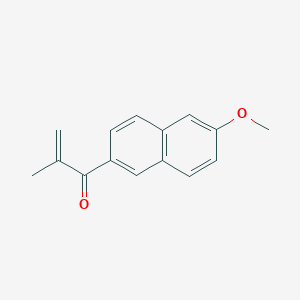
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
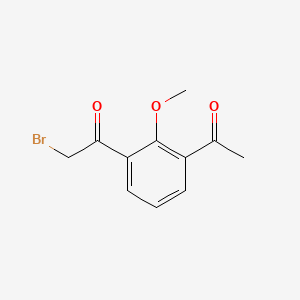


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
